molecular formula C8H9FO2 B3240552 2-(3-Fluorophenoxy)ethanol CAS No. 143915-17-7

2-(3-Fluorophenoxy)ethanol

Cat. No. B3240552
CAS RN: 143915-17-7
M. Wt: 156.15 g/mol
InChI Key: KWYLHZORYOLQRF-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenoxy)ethanol” is a chemical compound with the CAS Number: 143915-17-7 . It has a molecular weight of 156.16 and is a liquid at room temperature . The compound is stored at a temperature between 2-8°C .


Molecular Structure Analysis

The IUPAC name for “2-(3-Fluorophenoxy)ethanol” is the same as its common name . The InChI code for this compound is 1S/C8H9FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 .


Physical And Chemical Properties Analysis

“2-(3-Fluorophenoxy)ethanol” is a liquid at room temperature . It has a molecular weight of 156.16 and is stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Bioactive Natural Products

Phenol derivatives like 2-(3-Fluorophenoxy)ethanol have high potential as building blocks for the synthesis of bioactive natural products . They are widely researched for their potential in synthesizing these products .

Production of Conducting Polymers

Phenol derivatives are also used in the production of conducting polymers . Many synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring .

Antioxidants

m-Aryloxy phenols, a group which includes 2-(3-Fluorophenoxy)ethanol, have applications as antioxidants . They are used to prevent oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms .

Ultraviolet Absorbers

These compounds are used as ultraviolet absorbers . They can absorb ultraviolet light and re-emit it as less damaging visible or infrared light, thereby protecting substances from the harmful effects of UV radiation .

Flame Retardants

m-Aryloxy phenols are used as flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Anti-tumor and Anti-inflammatory Effects

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes them a subject of interest in the field of medical research .

7. Production of Plastics, Adhesives, and Coatings These compounds are used in the production of plastics, adhesives, and coatings . They contribute to the improvement of these materials’ thermal stability and flame resistance .

Synthesis of Complex m-Aryloxy Phenols

Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Safety and Hazards

The safety information for “2-(3-Fluorophenoxy)ethanol” includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-(3-fluorophenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYLHZORYOLQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenoxy)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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